3-Amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
“3-Amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic compound that belongs to the thienopyridine class These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of amino, methoxy, and methyl groups through substitution reactions.
Coupling Reactions: Formation of the final carboxamide structure through amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Aromatic substitution reactions can modify the phenyl rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.
Protein Binding: Investigation of its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: Application in analytical techniques for detecting and quantifying related compounds.
Mechanism of Action
The mechanism of action of “3-Amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide” would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thienopyridines: Such as clopidogrel and prasugrel, known for their antiplatelet activity.
Phenylpyridines: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
The unique combination of functional groups in “3-Amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide” may confer distinct chemical properties and biological activities, differentiating it from other related compounds.
Properties
CAS No. |
332114-55-3 |
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Molecular Formula |
C30H27N3O2S |
Molecular Weight |
493.6g/mol |
IUPAC Name |
3-amino-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C30H27N3O2S/c1-17-5-8-21(9-6-17)25-16-23(20-10-12-22(35-4)13-11-20)26-27(31)28(36-30(26)33-25)29(34)32-24-14-7-18(2)15-19(24)3/h5-16H,31H2,1-4H3,(H,32,34) |
InChI Key |
RTHCRUNBJRDBSM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=C(C=C(C=C5)C)C)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=C(C=C(C=C5)C)C)N |
Origin of Product |
United States |
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